1-Bromo-6-(trimethylammonium)hexyl Bromide

Description

The exact mass of the compound (6-Bromohexyl)trimethylammonium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-6-(trimethylammonium)hexyl Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-(trimethylammonium)hexyl Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromohexyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKBZYUINRTEOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431912 | |

| Record name | (6-Bromohexyl)trimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32765-81-4 | |

| Record name | 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32765-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Bromohexyl)trimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium compound with significant applications in various scientific and industrial fields. Its bifunctional nature, possessing both a reactive bromoalkyl chain and a cationic trimethylammonium headgroup, makes it a versatile molecule. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in antimicrobial activity and phase transfer catalysis.

Physicochemical Properties

1-Bromo-6-(trimethylammonium)hexyl Bromide is a white to off-white solid or a light brown oil.[1][2] It is a hygroscopic compound and should be stored accordingly.[2][3] Key physicochemical data are summarized in the tables below.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 32765-81-4 | [1][2][4] |

| Molecular Formula | C₉H₂₁Br₂N | [1][2][4] |

| Molecular Weight | 303.08 g/mol | [1][2][4] |

| IUPAC Name | 6-bromohexyl(trimethyl)azanium;bromide | [2] |

| Synonyms | (6-Bromohexyl)trimethylammonium Bromide, 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide | [2][5] |

| InChI | InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | [2][5] |

| InChI Key | KNKBZYUINRTEOG-UHFFFAOYSA-M | [2][5] |

| SMILES | C--INVALID-LINK--(C)CCCCCCBr.[Br-] | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | White to Off-White Solid / Light brown oil | [1][2] |

| Melting Point | 98-100 °C | [2][3] |

| Boiling Point | Data not available | [6] |

| Solubility | Soluble in methanol and water (slightly) | [3] |

| Density | Data not available | |

| Purity | ≥95% - 98% | [5][6] |

| Stability | Stable under recommended temperatures and pressures. Hygroscopic. | [3][6] |

Table 3: Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR | Triplet signals at δ 3.4–3.6 ppm (N⁺(CH₃)₃) and δ 1.2–1.8 ppm (hexyl chain CH₂ groups) | |

| ¹³C NMR | Data not available | [7][8][9] |

| FTIR | Absorbance at 720 cm⁻¹ (C-Br stretch) and 1470 cm⁻¹ (C-N⁺ symmetric bending) | |

| Mass Spectrometry (ESI+) | Dominant peak at m/z 280.1 [M-Br]⁺ |

Experimental Protocols

Synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide

The primary method for synthesizing this compound is through a Menshutkin-type alkylation reaction between 1,6-dibromohexane and trimethylamine.[2]

Materials:

-

1,6-dibromohexane

-

Aqueous trimethylamine (30% wt)

-

Ethanol

-

Acetonitrile

Optimized Protocol: [2]

-

Dissolve 1,6-dibromohexane (e.g., 24.4 g, 100 mmol) in ethanol (50 mL).

-

Add aqueous trimethylamine (30% wt, e.g., 39.3 g, providing a 1:1.2 molar ratio of 1,6-dibromohexane to trimethylamine to minimize di-alkylation byproducts).

-

Reflux the reaction mixture for 24 hours at a controlled temperature of 40–60°C to prevent thermal degradation of the trimethylammonium group.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by recrystallization from acetonitrile to yield the quaternary ammonium salt as a hygroscopic white solid.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the quaternization process. A study demonstrated that exposing 1,6-dibromohexane (2.9 g) and trimethylamine (0.4 mL) to 170°C microwave radiation for 35 minutes can achieve an 89% conversion.[2]

Mandatory Visualizations

Antimicrobial Mechanism of Action

The primary antimicrobial action of 1-Bromo-6-(trimethylammonium)hexyl Bromide involves the disruption of the microbial cell envelope.[1] The cationic headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, leading to the insertion of the hydrophobic hexyl tail into the lipid bilayer. This disrupts the membrane's integrity, causing leakage of cellular contents and ultimately cell death.[10][11]

Phase Transfer Catalysis Workflow

As a phase transfer catalyst, 1-Bromo-6-(trimethylammonium)hexyl Bromide facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic).[12][13][14] The cationic headgroup forms an ion pair with an anionic reactant from the aqueous phase, and the lipophilic nature of the overall molecule allows this ion pair to be transported into the organic phase where it can react with the organic substrate.[15][16]

Applications in Research and Drug Development

The unique properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide make it a valuable tool in several areas of research and development:

-

Drug Delivery Systems: Its cationic nature allows for interaction with negatively charged biological membranes, making it a candidate for developing nanocarriers for targeted drug delivery.[2]

-

Material Science: It serves as a precursor in the synthesis of functional polymers, such as cationic conjugated polymers used in organic electronics.[1] It is also used as a template and structure-directing agent in the synthesis of mesoporous silica nanoparticles.[2]

-

Antimicrobial Agents: As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity against various microorganisms.[10]

-

Phase Transfer Catalysis: It is an effective phase transfer catalyst, accelerating reactions between reactants in immiscible phases.[1]

Conclusion

1-Bromo-6-(trimethylammonium)hexyl Bromide is a versatile quaternary ammonium salt with a well-defined set of physicochemical properties that underpin its wide range of applications. Its utility as a surfactant, antimicrobial agent, and phase transfer catalyst makes it a compound of significant interest to researchers in chemistry, materials science, and drug development. Further research into its biological interactions and the development of more detailed synthetic protocols will continue to expand its applications.

References

- 1. 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 | Benchchem [benchchem.com]

- 2. Buy 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Down for maintenance [cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE(2650-53-5) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase transfer catalysis | PPTX [slideshare.net]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 16. scienceinfo.com [scienceinfo.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-6-(trimethylammonium)hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-6-(trimethylammonium)hexyl Bromide, a quaternary ammonium compound with significant applications in various scientific fields. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Overview

1-Bromo-6-(trimethylammonium)hexyl Bromide, with the chemical formula C₉H₂₁Br₂N, is a cationic surfactant characterized by a bromoalkyl chain and a trimethylammonium head group.[1] This bifunctional nature makes it a versatile molecule in research and development.[2] Its applications include use as a phase transfer catalyst, a precursor in the synthesis of functional polymers, and a component in the development of drug delivery systems due to its ability to interact with negatively charged cell membranes.[1][2]

| Property | Value |

| CAS Number | 32765-81-4 |

| Molecular Formula | C₉H₂₁Br₂N |

| Molecular Weight | 303.08 g/mol |

| Appearance | Light brown oil or white to off-white solid |

| Melting Point | 98-100 °C |

| Solubility | Slightly soluble in methanol and water |

Synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide

The primary method for synthesizing 1-Bromo-6-(trimethylammonium)hexyl Bromide is through a nucleophilic substitution reaction, specifically the Menshutkin reaction, which involves the alkylation of a tertiary amine.[2] The most common approach utilizes the reaction of 1,6-dibromohexane with trimethylamine.[1] A critical challenge in this synthesis is the prevention of di-alkylation, where a second molecule of trimethylamine reacts with the remaining bromo- group of the product.[2]

Experimental Protocol: Alkylation of 1,6-dibromohexane

This protocol is a representative procedure for the synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Materials:

-

1,6-dibromohexane

-

Aqueous trimethylamine (30% wt)

-

Ethanol

-

Acetonitrile

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 1,6-dibromohexane in ethanol.

-

Add aqueous trimethylamine to the solution. To minimize the formation of the di-alkylated byproduct, a molar ratio of 1:1.2 of 1,6-dibromohexane to trimethylamine is recommended.[1]

-

The reaction mixture is then heated to reflux and stirred for 24–48 hours.[1]

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified.

Experimental Parameters:

| Parameter | Value |

| 1,6-dibromohexane | 24.4 g (100 mmol) |

| Aqueous trimethylamine (30% wt) | 39.3 g |

| Ethanol | 50 mL |

| Reaction Time | 24–48 hours |

| Reaction Temperature | Reflux |

| Yield | 57–73% |

Purification of 1-Bromo-6-(trimethylammonium)hexyl Bromide

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. The most common method for purifying 1-Bromo-6-(trimethylammonium)hexyl Bromide is recrystallization.[1]

Experimental Protocol: Recrystallization

Procedure:

-

The crude product is dissolved in a minimal amount of hot acetonitrile.

-

The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

-

The resulting white, hygroscopic solid is collected by vacuum filtration using a Buchner funnel.[1]

-

The crystals are washed with a small amount of cold acetonitrile and then dried under vacuum.

Characterization

The structure and purity of the synthesized 1-Bromo-6-(trimethylammonium)hexyl Bromide can be confirmed using various analytical techniques.

Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Triplet signals at δ 3.4–3.6 ppm (N⁺(CH₃)₃) and δ 1.2–1.8 ppm (hexyl chain CH₂ groups) |

| Mass Spectrometry (ESI⁺) | Dominant peak at m/z 280.1 [M-Br]⁺ |

| FTIR | Absorbance at 720 cm⁻¹ (C-Br stretch) and 1470 cm⁻¹ (C-N⁺ symmetric bending) |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Caption: Overall workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Quaternary Ammonium Compounds (QACs) are a class of cationic surfactants widely utilized for their potent antimicrobial properties in disinfectants, antiseptics, and various biomedical applications.[1][2][3][4] Their efficacy stems from a multifaceted mechanism of action that primarily targets the microbial cell envelope, leading to rapid cell death.[5] This technical guide provides a detailed exploration of the molecular interactions, key experimental methodologies used for their study, and quantitative data on their activity.

Core Mechanism of Action: A Multi-Step Process

The antimicrobial action of QACs is not a single event but a sequential process that progressively damages the microbial cell.[4][6] This process can be broadly categorized into four key stages: adsorption to the cell surface, penetration of the cell envelope, disruption of the cytoplasmic membrane, and subsequent leakage of intracellular contents, culminating in cell death.[6][7]

-

Adsorption and Binding: The initial interaction is driven by electrostatic forces. QACs possess a permanent positive charge on the nitrogen atom, which is attracted to the net negative charge of microbial cell surfaces.[1][6][8] This negative charge is conferred by components like teichoic and lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[8][9]

-

Penetration and Insertion: Following adsorption, the hydrophobic alkyl chains of the QAC molecules facilitate their insertion into the lipid bilayer of the cell membrane.[1][6][10] The length of these alkyl chains is a critical determinant of antimicrobial efficacy, with chains of 12-16 carbons generally showing the highest activity.[1][3][11]

-

Membrane Disorganization: The integration of QACs into the membrane disrupts the orderly structure of the phospholipid bilayer. This leads to a loss of membrane integrity, increased fluidity, and altered permeability.[1][5]

-

Leakage and Cell Lysis: The compromised membrane can no longer maintain the essential ion gradients, leading to the leakage of vital intracellular components such as potassium ions (K+), DNA, RNA, and metabolites.[1][6][12] This loss of cellular contents and the dissipation of the proton motive force ultimately lead to cell lysis and death.[4][5]

Beyond membrane disruption, at higher concentrations, QACs can also cause the denaturation of essential cellular proteins and enzymes, further contributing to their biocidal effect.[2][4][13] Some QACs may also interact with intracellular targets like DNA.[4][9][14]

Caption: Figure 1: Core Mechanism of Action of Quaternary Ammonium Compounds.

Quantitative Data Summary

The antimicrobial efficacy of QACs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[15][16]

| Quaternary Ammonium Compound (QAC) | Microorganism | MIC Range (mg/L) | Reference |

| General QACs | Various Bacteria | 59 - 156 | [17][18] |

| QAC-based disinfectants | Various Bacteria | 2.4 - 3.5 | [15] |

| Benzalkonium Chloride (BAC) | Nitrifying Bacteria | > 2 (Inhibitory) | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of QACs against various bacteria.

Experimental Protocols

Evaluating the mechanism of action of QACs involves several key experiments to quantify their effects on microbial viability and membrane integrity.

This protocol determines the lowest concentration of a QAC required to inhibit microbial growth, typically using a broth microdilution method.[15][16]

Methodology:

-

Preparation of QAC dilutions: Prepare a series of twofold serial dilutions of the QAC in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test microorganism overnight and adjust the suspension to a standardized concentration (typically ~5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no QAC) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the QAC in which no visible turbidity (growth) is observed.

Caption: Figure 2: Workflow for MIC Determination via Broth Microdilution.

This assay measures the change in membrane potential using a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)].[19][20][21] This cationic dye accumulates in polarized (energized) cells, leading to self-quenching of its fluorescence. Membrane depolarization caused by QACs prevents this accumulation, resulting in an increase in fluorescence.

Methodology:

-

Cell Preparation: Harvest bacterial cells in the early-to-mid logarithmic growth phase, wash, and resuspend them in a suitable buffer (e.g., PBS with glucose).

-

Dye Loading: Add DiSC3(5) dye to the cell suspension (e.g., final concentration of 2 µM) and incubate to allow the dye to accumulate and the signal to stabilize (quench).[20]

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer or fluorescence plate reader.

-

QAC Addition: Add the QAC at the desired concentration to the cell suspension.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Controls: Use a known depolarizing agent (e.g., the protonophore CCCP) as a positive control and untreated cells as a negative control.

Caption: Figure 3: Workflow for Membrane Potential Assay using DiSC3(5).

The Chemical Denaturation and Protein Precipitation (CPP) technique can be adapted to assess the denaturing effect of QACs on a proteome-wide scale.[22] This method evaluates changes in protein stability upon exposure to the compound.

Methodology:

-

Lysate Preparation: Prepare a total protein lysate from the target organism.

-

Denaturation Curve: Aliquot the lysate and treat with a range of concentrations of a chemical denaturant (e.g., urea or guanidinium chloride), both in the presence and absence of the test QAC.

-

Precipitation: Abruptly dilute the chemical denaturant to induce the precipitation of unfolded proteins.

-

Separation: Separate the soluble (folded) and precipitated (unfolded) protein fractions by centrifugation.

-

Quantification: Quantify the amount of protein in the soluble fraction, for example, using a BCA assay or by mass spectrometry for a proteomics approach.

-

Analysis: A shift in the denaturation curve in the presence of the QAC indicates an effect on protein stability. A destabilizing effect (a shift to lower denaturant concentrations) suggests the QAC promotes protein unfolding.

Caption: Figure 4: Logical Workflow for Protein Denaturation Assay.

References

- 1. From Environmental Threat to Control: A Review of Technologies for Removal of Quaternary Ammonium Compounds from Wastewater | MDPI [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]

- 6. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MICROBIOLOGY 130 --- STUDY GUIDE FOR CHAPTERS 6,7,20 [www2.nau.edu]

- 14. researchgate.net [researchgate.net]

- 15. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. scielo.br [scielo.br]

- 18. scienceopen.com [scienceopen.com]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. frontiersin.org [frontiersin.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Chemical Denaturation and Protein Precipitation Approach for Discovery and Quantitation of Protein-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-6-(trimethylammonium)hexyl Bromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-6-(trimethylammonium)hexyl Bromide, a quaternary ammonium compound with diverse applications in scientific research and materials science. This document details its chemical and physical properties, synthesis methodologies, and key applications, presenting quantitative data in structured tables and outlining experimental protocols.

Core Compound Identification and Properties

1-Bromo-6-(trimethylammonium)hexyl Bromide is a bifunctional molecule featuring a cationic trimethylammonium head group and a reactive bromoalkyl chain.[1] This structure imparts properties of both a cationic surfactant and a reactive alkylating agent.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 32765-81-4 | [2] |

| Molecular Formula | C₉H₂₁Br₂N | [2] |

| Molecular Weight | 303.08 g/mol | [2] |

| IUPAC Name | 6-bromohexyl(trimethyl)azanium;bromide | |

| Synonyms | (6-Bromohexyl)trimethylammonium Bromide, 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide | |

| Appearance | White to off-white solid or light brown oil | |

| Melting Point | 98-100 °C |

| Solubility | Soluble in methanol and water | |

Synthesis Methodologies

The primary route for synthesizing 1-Bromo-6-(trimethylammonium)hexyl Bromide is through the alkylation of trimethylamine with 1,6-dibromohexane, a classic Sₙ2 reaction known as the Menshutkin reaction. A key challenge in this synthesis is preventing the di-alkylation of trimethylamine.[1] To minimize this, a precise 1:1 molar ratio of the reactants is often employed.[1]

Experimental Protocol: Conventional Synthesis

This protocol describes a representative method for the synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Materials:

-

1,6-dibromohexane

-

Trimethylamine (30% wt in water)

-

Ethanol

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 1,6-dibromohexane (e.g., 100 mmol) in ethanol in a round-bottom flask.

-

Add aqueous trimethylamine (e.g., 120 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 40-60°C) with constant stirring.

-

Maintain the reflux for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent such as acetonitrile to yield the final product as a white solid.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Comparative Analysis of Synthesis Conditions

| Parameter | Conventional Method | Optimized Protocol |

|---|---|---|

| Reaction Time | 48 h | 24 h |

| Yield | 58% | 73% |

| Purity (HPLC) | 92% | 98% |

| Byproduct Formation | 8% | 2% |

A microwave-assisted synthesis can significantly accelerate this process, achieving high conversion in a much shorter time frame.

Caption: Workflow for the conventional synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Key Applications in Research and Development

This compound's unique bifunctional nature makes it a versatile tool in various scientific domains.

Materials Science

-

Template for Mesoporous Silica Nanoparticles: Its amphiphilic character allows it to act as a structure-directing agent in the synthesis of mesoporous materials like MCM-41. It forms micelles in solution, around which silica precursors hydrolyze and condense to form a structured porous network.

-

Synthesis of Functional Polymers: It serves as a precursor for creating cationic conjugated polymers, which are investigated for their applications in light-emitting diodes (LEDs) and organic photovoltaics.

-

Surface Modification of Catalysts: 1-Bromo-6-(trimethylammonium)hexyl Bromide can be used to modify the surface of nanostructured catalysts. This modification can enhance catalytic activity, selectivity, and stability.

Table 3: Performance of Modified Catalysts

| Parameter | Value |

|---|---|

| Increase in Catalytic Activity | 2- to 5-fold |

| Activity Maintenance after 50-300 Cycles | 75-90% |

Biological and Chemical Applications

-

Antimicrobial Agent: As a quaternary ammonium compound, it exhibits antimicrobial properties. The cationic headgroup interacts electrostatically with the negatively charged components of microbial cell surfaces, leading to membrane disruption and loss of cell integrity.[1]

-

Phase-Transfer Catalyst: The presence of both a hydrophilic cationic head and a lipophilic alkyl chain allows it to facilitate reactions between reactants in immiscible phases.

-

Sequestrant: It can bind to metal ions, making it useful for removing impurities from solutions in biochemical applications.

Note on Signaling Pathways: Despite its biological activity as an antimicrobial agent, extensive searches of scientific literature did not yield any information on the interaction of 1-Bromo-6-(trimethylammonium)hexyl Bromide with specific cellular signaling pathways. Its primary mechanism of action is understood to be the physical disruption of the cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Representative)

This protocol provides a general workflow for assessing the antimicrobial activity of the compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

1-Bromo-6-(trimethylammonium)hexyl Bromide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of 1-Bromo-6-(trimethylammonium)hexyl Bromide in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration.

-

Prepare Bacterial Inoculum: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with MHB to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

1-Bromo-6-(trimethylammonium)hexyl Bromide is a valuable chemical tool with a range of applications stemming from its bifunctional nature. Its utility in materials science, particularly in the synthesis of structured nanomaterials and functional polymers, is well-documented. While it possesses antimicrobial properties, its mechanism of action appears to be direct membrane disruption rather than interference with specific signaling pathways. The synthesis protocols are established, offering researchers reliable methods for its preparation. This guide provides a foundational understanding for professionals utilizing or considering this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-6-(trimethylammonium)hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS No: 32765-81-4). The information is curated for researchers, scientists, and professionals in drug development who may utilize this bifunctional quaternary ammonium compound in their work. This document includes detailed experimental protocols and visual workflows to assist in practical applications.

Core Physicochemical Properties

1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium salt characterized by a six-carbon alkyl chain, a terminal bromine atom, and a cationic trimethylammonium headgroup.[1] This dual functionality makes it a versatile molecule for various applications, including as a surfactant, phase-transfer catalyst, and a precursor in the synthesis of functionalized polymers and drug delivery systems.[1][2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 32765-81-4 | [1] |

| Molecular Formula | C₉H₂₁Br₂N | [1] |

| Molecular Weight | 303.08 g/mol | [1] |

| Appearance | Light brown oil or White to Off-White Solid | [3][4] |

| Melting Point | 98-100 °C | |

| Purity | ≥95% | [4] |

Solubility Profile

The solubility of 1-Bromo-6-(trimethylammonium)hexyl Bromide is dictated by its amphiphilic nature. The charged trimethylammonium group confers solubility in polar solvents, while the hexyl chain provides some hydrophobic character. It is reported to be soluble in methanol and water.[4][5] For quaternary ammonium compounds in general, water solubility tends to decrease as the length of the alkyl chain increases.[6]

| Solvent | Solubility ( g/100 mL at 25°C) | Observations |

| Water | Data not available | Reported as soluble[5] |

| Methanol | Data not available | Reported as soluble[4] |

| Ethanol | Data not available | |

| Acetone | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | |

| Dichloromethane (DCM) | Data not available |

Stability Characteristics

Understanding the stability of 1-Bromo-6-(trimethylammonium)hexyl Bromide is crucial for its storage, handling, and application. It is generally stable under recommended storage conditions (ambient temperature) but is noted to be hygroscopic and sensitive to moisture.[4][5] It should be kept away from strong oxidizing agents.[7]

Thermal Stability

Thermal stability is a critical parameter, especially for applications involving elevated temperatures. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the temperature at which the compound starts to decompose. When incorporated as a cross-linking agent in polymer electrolyte membranes, it has shown operational stability for over 500 hours at 80°C.[8]

Table 3 presents typical parameters that would be determined through TGA. The values provided are illustrative for a quaternary ammonium salt and should be confirmed experimentally.

| Thermal Parameter | Illustrative Value | Description |

| Onset Decomposition Temp. (T_onset) | ~200 - 250 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temp. (T_peak) | ~250 - 300 °C | The temperature at which the rate of decomposition is maximal. |

| Residual Mass at 600°C | < 5% | The amount of material remaining after heating to a high temperature. |

Hydrolytic Stability

Hydrolytic stability is vital for applications in aqueous environments, such as drug delivery formulations. The compound has demonstrated excellent stability in alkaline conditions, retaining 84-91% of its conductivity after 1000 hours in 1-8 M potassium hydroxide solutions.[8] Standardized tests, such as those outlined in OECD Guideline 111, can be used to assess degradation at different pH values.[9]

Table 4 outlines a representative data structure for a hydrolytic stability study.

| pH | Temperature | Time (days) | Degradation (%) |

| 4.0 (Acidic) | 50°C | 5 | < 10% (Expected to be stable) |

| 7.0 (Neutral) | 50°C | 5 | < 10% (Expected to be stable) |

| 9.0 (Alkaline) | 50°C | 5 | < 10% (Expected to be stable) |

Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), hydrogen bromide, and nitrogen oxides (NOx).[7]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are essential for assessing the properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of 1-Bromo-6-(trimethylammonium)hexyl Bromide in a specific solvent at a controlled temperature.

Materials:

-

1-Bromo-6-(trimethylammonium)hexyl Bromide

-

Selected solvents (e.g., water, methanol, ethanol) of analytical grade

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the vials to ensure clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the appropriate solvent.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Thermal Stability Analysis (TGA & DSC)

This protocol outlines the use of TGA and DSC to evaluate the thermal properties of the compound.

Objective: To determine the thermal decomposition profile and phase transition temperatures.

Materials:

-

1-Bromo-6-(trimethylammonium)hexyl Bromide

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

TGA/DSC sample pans (e.g., aluminum, platinum)

-

Inert gas supply (e.g., Nitrogen)

Procedure - TGA:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the purge gas (Nitrogen) to a constant flow rate (e.g., 40-60 mL/min).[5]

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA pan.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).[5]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature from the derivative of the TGA curve.

Procedure - DSC:

-

Instrument Setup: Calibrate the DSC for temperature and enthalpy.

-

Sample Preparation: Seal a small amount of the sample (e.g., 2-5 mg) in a DSC pan.

-

Thermal Program: Subject the sample to a heat-cool-heat cycle to observe thermal transitions. For example:

-

Heat from 25°C to 130°C at 10°C/min.

-

Cool from 130°C to -80°C at 10°C/min.

-

Heat from -80°C to 200°C at 10°C/min.[10]

-

-

Data Analysis: Analyze the heat flow curve to identify melting point (T_m), crystallization temperature (T_c), and glass transition temperature (T_g).[10]

Protocol for Hydrolytic Stability Assessment

This protocol is based on the principles of the OECD 111 guideline for testing chemical hydrolysis.[9]

Objective: To determine the rate of hydrolysis of the compound as a function of pH.

Materials:

-

1-Bromo-6-(trimethylammonium)hexyl Bromide

-

Sterile buffer solutions at pH 4.0, 7.0, and 9.0

-

Constant temperature bath or incubator (e.g., 50°C)

-

HPLC system with a suitable column and detector

-

Sterile glassware

Procedure:

-

Preliminary Test: Prepare solutions of the compound in each buffer (pH 4, 7, 9) and incubate at 50°C for 5 days.[9] Analyze the samples to determine if significant degradation (<10%) occurs. If stable, no further testing is needed.

-

Kinetic Study (if degradation >10%):

-

Prepare solutions of the compound in the buffer(s) where it was found to be unstable.

-

Incubate the solutions at a constant temperature.

-

Withdraw aliquots at specific time intervals.

-

Immediately quench any reaction if necessary (e.g., by pH adjustment or freezing).

-

Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

-

-

Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

Conclusion

1-Bromo-6-(trimethylammonium)hexyl Bromide is a bifunctional molecule with significant potential in materials science and drug development. Its utility is underpinned by its physicochemical properties, including its solubility and stability. While qualitative data confirms its solubility in polar solvents and good thermal and alkaline stability, further quantitative characterization is recommended for specific applications. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these assessments, ensuring reliable and reproducible data for informed decision-making in research and development projects.

References

- 1. 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. britiscientific.com [britiscientific.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. aksci.com [aksci.com]

- 8. CICECO Publication » Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations [ciceco.ua.pt]

- 9. jrfglobal.com [jrfglobal.com]

- 10. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

literature review on (6-Bromohexyl)trimethylammonium Bromide applications

An In-depth Technical Guide to the Applications of (6-Bromohexyl)trimethylammonium Bromide

Introduction

(6-Bromohexyl)trimethylammonium bromide is a quaternary ammonium compound characterized by a six-carbon alkyl chain, a terminal bromine atom, and a positively charged trimethylammonium head group. This bifunctional nature makes it a versatile molecule in various scientific and industrial applications. Its cationic headgroup allows for interactions with negatively charged surfaces and its bromoalkyl chain provides a reactive site for nucleophilic substitution and polymerization. This technical guide provides a comprehensive review of the primary applications of (6-bromohexyl)trimethylammonium bromide, detailing experimental protocols, presenting quantitative data where available, and illustrating key processes and mechanisms.

Synthesis of (6-Bromohexyl)trimethylammonium Bromide

The synthesis of (6-Bromohexyl)trimethylammonium bromide is typically achieved through a Menshutkin-type alkylation reaction between 1,6-dibromohexane and trimethylamine.

Experimental Protocol

Materials:

-

1,6-dibromohexane

-

Trimethylamine (33% solution in ethanol)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1,6-dibromohexane (1.0 eq) in ethanol.

-

Add a 33% solution of trimethylamine in ethanol (1.2 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 70°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-18 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to obtain (6-Bromohexyl)trimethylammonium bromide.

Reaction Yield

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,6-dibromohexane | Trimethylamine (33% in EtOH) | Ethanol | 18 | 70 | 94 | [1] |

| 1,6-dibromohexane | Trimethylamine (33% in EtOH) | Ethanol | 5 | 70 | 93 | [1] |

Applications

Phase Transfer Catalyst

(6-Bromohexyl)trimethylammonium bromide can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The quaternary ammonium head is hydrophilic, while the hexyl chain is lipophilic, allowing it to transport anions from the aqueous phase to the organic phase where the reaction occurs.

Precursor for Functional Polymer Synthesis

(6-Bromohexyl)trimethylammonium bromide serves as a precursor for synthesizing cationic conjugated polymers. These polymers are noted for their water solubility and strong light absorption, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Experimental Protocol: Synthesis of a 1,2,3-Triazole-Containing Polymer

This protocol describes the synthesis of a functional polymer using a derivative of (6-Bromohexyl)trimethylammonium bromide.

Materials:

-

(6-Bromohexyl)trimethylammonium bromide

-

Sodium azide

-

A dialkyne monomer

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Step 1: Synthesis of 1-azido-6-(trimethylammonium)hexyl Bromide:

-

Dissolve (6-Bromohexyl)trimethylammonium bromide (1.0 eq) and sodium azide (1.2 eq) in DMF.

-

Stir the mixture at room temperature for 24 hours.

-

Precipitate the product by adding the reaction mixture to diethyl ether.

-

Collect the product by filtration and dry under vacuum.

-

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization:

-

In a Schlenk flask, dissolve the azide-functionalized monomer (1.0 eq) and a dialkyne monomer (1.0 eq) in DMF.

-

Degas the solution by bubbling with nitrogen for 30 minutes.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water.

-

Add the catalyst solution to the monomer solution under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Precipitate the polymer by pouring the reaction mixture into an appropriate non-solvent (e.g., acetone or methanol).

-

Collect the polymer by filtration and dry under vacuum.

-

Antimicrobial Agent

As a quaternary ammonium compound, (6-Bromohexyl)trimethylammonium bromide is expected to exhibit antimicrobial properties. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

(6-Bromohexyl)trimethylammonium bromide

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of (6-Bromohexyl)trimethylammonium bromide in sterile water or a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Component in Drug Delivery Systems

The cationic nature of (6-Bromohexyl)trimethylammonium bromide allows it to interact with negatively charged cell membranes, making it a candidate for use in drug delivery systems.[2] It can be incorporated into nanoparticles to facilitate the delivery of therapeutic agents to specific cells.

Template for Mesoporous Material Synthesis

(6-Bromohexyl)trimethylammonium bromide can act as a structure-directing agent in the synthesis of mesoporous silica nanoparticles. Its amphiphilic nature allows for the formation of micelles, which serve as templates for the condensation of a silica precursor.

Experimental Protocol: Synthesis of Mesoporous Silica Nanoparticles

Materials:

-

(6-Bromohexyl)trimethylammonium bromide (Template)

-

Tetraethyl orthosilicate (TEOS, Silica Precursor)

-

Ethanol (Solvent)

-

Ammonium Hydroxide (Catalyst, 28-30% solution)

-

Deionized Water

Procedure:

-

Dissolve (6-Bromohexyl)trimethylammonium bromide in a mixture of deionized water and ethanol.

-

Stir the solution vigorously at room temperature for 30 minutes to form a homogenous template solution.

-

Slowly add ammonium hydroxide solution while stirring continuously and continue for 15 minutes.

-

Add TEOS dropwise to the solution under vigorous stirring. A white precipitate will form.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

Collect the as-synthesized particles by centrifugation and wash with ethanol multiple times.

-

Dry the washed particles in an oven at 60°C.

-

Remove the organic template by calcination (heating to 550°C) or solvent extraction with acidified ethanol.

Conclusion

(6-Bromohexyl)trimethylammonium bromide is a valuable and versatile chemical compound with a growing number of applications in materials science, catalysis, and biomedicine. Its unique bifunctional structure allows it to act as a phase transfer catalyst, a precursor for functional polymers, an antimicrobial agent, a component in drug delivery systems, and a template for the synthesis of mesoporous materials. Further research into this compound is likely to uncover new applications and refine existing ones, particularly in the development of advanced materials and therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-6-(trimethylammonium)hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS No. 32765-81-4), a quaternary ammonium compound utilized in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide, is a light brown, moisture-sensitive solid.[1][2] It is a quaternary ammonium compound with the chemical formula C₉H₂₁Br₂N.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 32765-81-4 | [1][3][4][5] |

| Molecular Formula | C₉H₂₁Br₂N | [1][3][6] |

| Molecular Weight | 303.08 g/mol | [1][3][7][8] |

| Appearance | Light Brown Oil/Solid | [1][2][6] |

| Melting Point | 98-100 °C | [2] |

| Purity | 95% - 98% | [4][6] |

| InChI Key | KNKBZYUINRTEOG-UHFFFAOYSA-M | [1][6] |

| Canonical SMILES | C--INVALID-LINK--(C)CCCCCCBr.[Br-] | [1][7] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[1][2][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][8] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][8] |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][8] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[8] |

Pictograms:

Handling and Storage Precautions

Proper handling and storage are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][9]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

-

Minimize dust generation and accumulation.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

-

Keep away from incompatible substances and sources of ignition.[4][9]

-

The recommended storage temperature is between 10°C and 25°C.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Caption: Required Personal Protective Equipment (PPE) for handling 1-Bromo-6-(trimethylammonium)hexyl Bromide.

First-Aid Measures

In case of exposure, immediate medical attention is required.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9] |

| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][9] |

| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water if the person is conscious. Seek immediate medical attention and show the safety data sheet to the physician.[4][9] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the material into a suitable, labeled container for disposal.

Large Spills:

-

Evacuate the area immediately.

-

Ensure the area is well-ventilated.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill using inert materials.

-

Follow all institutional and local regulations for large chemical spill cleanup.

Caption: Logical workflow for responding to a spill of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Fire-Fighting Measures

In the event of a fire involving this substance, use appropriate extinguishing media.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Special Hazards: Combustion may produce hazardous gases such as carbon oxides and hydrogen bromide gas.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.[4] It should be treated as hazardous waste. Do not allow it to enter drains or the environment.[9]

Toxicological Information

Limited quantitative toxicological data is publicly available for this specific compound. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][8] No specific LD50 values were found in the provided search results.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of 1-Bromo-6-(trimethylammonium)hexyl Bromide are not publicly available. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) from manufacturers and importers. The methodologies for these tests follow standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), for assessing properties like acute toxicity, skin corrosion/irritation, and eye damage/irritation.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) from the supplier. Always prioritize safety in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. Buy 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. aksci.com [aksci.com]

- 5. 1-BROMO-6-(TRIMETHYLAMMONIUM)HEXYL BROMIDE | 32765-81-4 [amp.chemicalbook.com]

- 6. Down for maintenance [cymitquimica.com]

- 7. 1-Bromo-6-(trimethylammonium)hexyl Bromide [lgcstandards.com]

- 8. Ammonium, (6-bromohexyl)trimethyl-, bromide | C9H21Br2N | CID 9857584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

The Biological Activity of Quaternary Ammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts (QAS), also known as quats, are a versatile class of cationic surfactants characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge.[1][2] This unique structural feature underpins their broad spectrum of biological activities, making them valuable compounds in various fields, including medicine, pharmaceuticals, and industry.[1][3] This technical guide provides an in-depth exploration of the biological activities of QAS, with a focus on their antimicrobial properties, mechanisms of action, cytotoxicity, and applications in drug development. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic and antimicrobial agents.

Quaternary ammonium compounds are utilized as disinfectants, antiseptics, preservatives, and even as active pharmaceutical ingredients (APIs).[4] Their efficacy is largely dependent on a delicate balance between hydrophilicity and lipophilicity, which is influenced by the nature of the organic substituents, particularly the length of the alkyl chains.[1] This guide will delve into the structure-activity relationships that govern the biological potency of these compounds.

Antimicrobial Activity

QAS exhibit a broad spectrum of activity against a wide range of microorganisms, including bacteria, fungi, and enveloped viruses.[1][5][6] Their effectiveness makes them a cornerstone in disinfection and sanitation protocols within healthcare and industrial settings.[1][7]

Antibacterial Activity

QAS are potent antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][6] However, they are generally more effective against Gram-positive bacteria.[1] This is attributed to the structural differences in the bacterial cell envelope. Gram-positive bacteria possess a thick peptidoglycan cell wall overlying a single cytoplasmic membrane, which is more permissive to QAS interaction. In contrast, Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane composed of lipopolysaccharides (LPS) that acts as a barrier to the entry of many antimicrobial agents, including QAS.[1][8]

The antibacterial efficacy of QAS is significantly influenced by the length of their alkyl chains. Optimal activity is often observed with chain lengths between C12 and C16.[9] Gemini QAS, which consist of two monomeric QAS units linked by a spacer, often exhibit superior antimicrobial activity and a broader spectrum compared to their monomeric counterparts.[10]

Antifungal and Antiviral Activity

In addition to their antibacterial properties, QAS are effective against various fungi and enveloped viruses.[1][5] The mechanism of action against these organisms is also primarily based on the disruption of their cellular or viral envelopes.[7][8] For fungi, it is suggested that QAS can reverse the charge distribution on the cell surface, facilitating their penetration through the cell wall without immediate membrane disruption.[8] Their activity against enveloped viruses, such as HIV, herpes, and coronaviruses, stems from their ability to interact with and disrupt the lipid-containing viral envelope.[9]

Quantitative Antimicrobial Data

The following tables summarize the minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected quaternary ammonium salts against various microorganisms, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Selected Quaternary Ammonium Salts (MIC in µg/mL)

| Compound/Active Ingredient | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Benzalkonium chloride (BZK) | Varies | Varies | Varies | [11] |

| Cetylpyridinium chloride (CPC) | Varies | Varies | Varies | [7] |

| Didecyldimethylammonium chloride | Varies | Varies | Varies | [1] |

| TMPG-10 Cl | - | - | Strong effect | [10] |

| TMPG-12 Br | Strong effect | Strong effect | - | [10] |

| Compound 7d (POT-C12QAS) | Unsurpassed | Unsurpassed | Unsurpassed | [11] |

| Long-chain salts (C10, C12) | 31.2 - 62.5 | 31.2 - 62.5 | 31.2 - 62.5 | [6] |

| "Quatersan" Lead Compound | 0.05 | 0.07 | - | [4] |

| Compound 4k (Camphene-based) | 0.24 - 0.98 | 0.24 - 0.98 | 0.24 - 0.98 | [12] |

Table 2: Antifungal Activity of Selected Quaternary Ammonium Salts (MIC in µg/mL)

| Compound/Active Ingredient | Candida albicans | Aspergillus niger | Reference |

| Compound 7d (POT-C12QAS) | Unsurpassed | Unsurpassed | [11] |

| "Quatersan" Lead Compound | 0.10 | - | [4] |

| Compound 4k (Camphene-based) | 0.24 - 0.98 | 0.24 - 0.98 | [12] |

Mechanism of Action

The primary mechanism of antimicrobial action of QAS involves the disruption of microbial cell membranes.[5][7] This process can be broken down into several key steps:

-

Adsorption and Penetration: The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[8]

-

Membrane Disruption: Following adsorption, the hydrophobic alkyl chains penetrate the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability.[8]

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.[7]

-

Enzyme Inhibition and Protein Denaturation: QAS can also inactivate critical membrane-bound enzymes and denature structural proteins, further contributing to cellular dysfunction and death.[7]

The following diagram illustrates the general mechanism of action of QAS on a bacterial cell.

References

- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-6-(trimethylammonium)hexyl Bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-6-(trimethylammonium)hexyl Bromide, a quaternary ammonium compound with significant potential in various scientific and biomedical fields. This document details its chemical structure, physicochemical properties, and a standardized synthesis protocol. Furthermore, it explores its application as a structure-directing agent in the synthesis of functionalized mesoporous silica nanoparticles, a key area of interest for drug delivery and catalysis. Detailed experimental methodologies and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide, is a bifunctional organic compound. Its structure consists of a hexyl carbon chain with a terminal bromine atom and a quaternary trimethylammonium group at the other end, paired with a bromide counter-ion.[1][2] This unique structure imparts both hydrophilic (from the charged ammonium group) and hydrophobic (from the alkyl chain) properties, making it an effective cationic surfactant.[2] The presence of a reactive bromo-group allows for its covalent attachment to other molecules or surfaces.

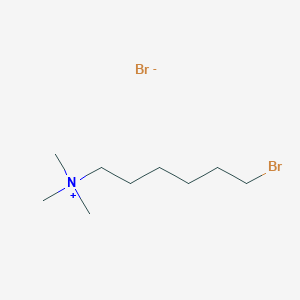

Below is a diagram illustrating the chemical structure of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-6-(trimethylammonium)hexyl Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium salt that serves as a bifunctional molecule, capable of acting as both a phase transfer catalyst (PTC) and a reactive alkylating agent. Its structure, featuring a cationic trimethylammonium headgroup and a bromoalkyl chain, allows it to facilitate reactions between reactants in immiscible phases, a critical function in various organic syntheses. This document provides detailed application notes and protocols for its use as a phase transfer catalyst.

Phase transfer catalysis is a powerful technique in green chemistry, often leading to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents that would otherwise be required to create a single phase for all reactants.[1][2] 1-Bromo-6-(trimethylammonium)hexyl Bromide's dual functionality also makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[3]

Principle of Phase Transfer Catalysis

In a typical phase transfer catalysis system, a reactant anion (Nu⁻) is present in an aqueous phase, while the organic substrate (R-X) is in an immiscible organic phase. The quaternary ammonium cation (Q⁺) of the catalyst pairs with the reactant anion in the aqueous phase to form an ion pair (Q⁺Nu⁻). This ion pair is sufficiently lipophilic to be transported into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Applications

1-Bromo-6-(trimethylammonium)hexyl Bromide is a versatile phase transfer catalyst with applications in various areas of organic synthesis:

-

Nucleophilic Substitution Reactions: It can be employed to catalyze classic SN2 reactions, such as the Williamson ether synthesis and the synthesis of alkyl halides and nitriles.

-

Alkylation of Active Methylene Compounds: It facilitates the C-alkylation of compounds with acidic protons, such as malonic esters and β-ketoesters.

-

Polymer Synthesis and Modification: Its bifunctional nature allows it to act as a catalyst in polymerization reactions and as a functionalizing agent to introduce quaternary ammonium groups into polymer structures.[3]

-

Surface Modification of Catalysts: When covalently attached to the surface of a solid catalyst, the quaternary ammonium group can act as a phase transfer catalyst, leading to significant enhancements in catalytic activity, reportedly in the range of a 2-5 fold increase.[4]

Quantitative Data

The effectiveness of a phase transfer catalyst is typically evaluated by comparing the reaction rate and yield with and without the catalyst, or in comparison to other catalysts. Below are tables summarizing the expected performance of 1-Bromo-6-(trimethylammonium)hexyl Bromide.

Table 1: Catalyst Performance in Surface Modification

| Parameter | Unmodified Catalyst | Catalyst Modified with 1-Bromo-6-(trimethylammonium)hexyl Bromide |

| Catalytic Activity | Baseline | 2-5 fold increase[4] |

| Stability | Variable | Improved |

| Recyclability | Variable | Enhanced |

Table 2: Representative Data for Williamson Ether Synthesis of 4-Nitrophenyl Phenyl Ether

Note: The following data is representative and based on typical results for quaternary ammonium salt-catalyzed ether synthesis. Actual results may vary and require optimization.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| None | 0 | 24 | < 5 |

| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 85 |

| 1-Bromo-6-(trimethylammonium)hexyl Bromide | 5 | 5 | 92 |

Experimental Protocols

The following are detailed protocols for representative applications of 1-Bromo-6-(trimethylammonium)hexyl Bromide as a phase transfer catalyst.

Protocol 1: Williamson Ether Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol describes the synthesis of 4-nitrophenyl phenyl ether from p-nitrophenol and bromobenzene.

Materials:

-

p-Nitrophenol

-

Bromobenzene

-

Sodium Hydroxide (NaOH)

-

1-Bromo-6-(trimethylammonium)hexyl Bromide

-

Toluene

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve p-nitrophenol (e.g., 1.39 g, 10 mmol) and 1-Bromo-6-(trimethylammonium)hexyl Bromide (e.g., 0.15 g, 0.5 mmol, 5 mol%) in 20 mL of toluene.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 0.8 g, 20 mmol) in 1.6 mL of deionized water.

-

Add the aqueous NaOH solution to the round-bottom flask.

-

Add bromobenzene (e.g., 1.57 g, 1.05 mL, 10 mmol) to the reaction mixture.

-

-

Reaction:

-

Attach the reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

-

Heat the mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 5-7 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 20 mL of deionized water.

-

Separate the organic layer.

-

Wash the organic layer with 20 mL of 5% aqueous NaOH solution, followed by 20 mL of deionized water, and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol to yield pure 4-nitrophenyl phenyl ether.

-